1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE
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Overview
Description
1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is a complex organic compound that features a piperazine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE typically involves the alkylation of 4-piperidone with 4-benzylpiperazine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]-2,2-DIMETHYLPROPAN-1-ONE
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness: 1-[4-(4-BENZYLPIPERAZINE-1-CARBONYL)PIPERIDIN-1-YL]BUTAN-1-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of piperazine and piperidine rings allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-6-20(25)23-11-9-19(10-12-23)21(26)24-15-13-22(14-16-24)17-18-7-4-3-5-8-18/h3-5,7-8,19H,2,6,9-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDREPPXGYLGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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